

A Technical Guide to the Olfactory Properties of Amyl Isobutyrate

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Compound of Interest		
Compound Name:	Pentyl isobutyrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory properties of amyl isobutyrate, an ester valued for its significant contribution to fruity aromas in the flavor and fragrance industries. This document outlines its distinct odor profile, presents key physicochemical and sensory data, details standardized experimental protocols for its evaluation, and illustrates the underlying biochemical mechanism of its perception.

Olfactory Profile and Descriptors

Amyl isobutyrate, also known as **pentyl isobutyrate**, is characterized by a complex and potent fruity odor. Its aromatic profile is predominantly described as a fusion of apple and banana, with additional notes of apricot and a subtle buttery background. This combination of scents makes it a versatile ingredient in the formulation of flavors and fragrances, where it can impart a soft, sweet, and juicy top note.

The consensus descriptors identified by sensory panels for amyl isobutyrate include:

Primary: Fruity, Apple

Secondary: Banana, Apricot, Buttery

Tertiary: Sweet, Pear, Tropical



Quantitative Olfactory and Physicochemical Data

A precise odor detection threshold for n-amyl isobutyrate is not readily available in public literature. However, data for structurally similar fruity esters provide a valuable comparative context. The "Threshold of Concern" is a toxicological value indicating a level of exposure below which there is no appreciable human health risk, and for amyl isobutyrate, this is cited as $1800 \mu \, \text{g/person/day}$. It is critical to note that this is not a sensory detection threshold.

The following tables summarize the key quantitative data for amyl isobutyrate.

Table 1: Physicochemical Properties of Amyl Isobutyrate

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O ₂	
Molecular Weight	158.24 g/mol	
CAS Number	2445-72-9	
Boiling Point	176.00 to 177.00 °C @ 760.00 mm Hg	
Vapor Pressure	1.09 mmHg @ 25.00 °C (estimated)	
logP (o/w)	3.177 (estimated)	
Water Solubility	117.8 mg/L @ 25 °C (estimated)	
Appearance	Colorless clear liquid	

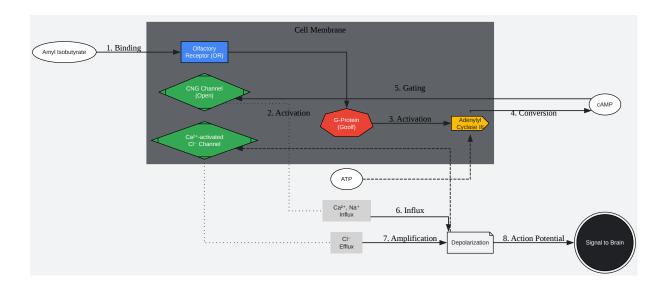
Mechanism of Olfactory Perception

The perception of amyl isobutyrate begins with the interaction of the volatile ester molecule with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific receptor(s) for amyl isobutyrate have not been definitively identified, the subsequent signaling cascade follows



a well-established pathway. This process translates the chemical binding event into an electrical signal that is processed by the brain as a distinct aroma.

The diagram below illustrates the canonical olfactory signal transduction pathway initiated by an odorant such as amyl isobutyrate.



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Canonical olfactory signal transduction pathway.

Experimental Protocols

The characterization of amyl isobutyrate's olfactory properties relies on standardized sensory and analytical methodologies. The following sections detail the protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O), two cornerstone techniques in flavor and fragrance research.

Quantitative Descriptive Analysis (QDA)

QDA is employed to identify and quantify the specific sensory attributes of a substance using a trained human panel.

Objective: To generate a quantitative aroma profile for amyl isobutyrate.



Methodology:

- Panelist Selection and Training:
 - A panel of 10-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and availability.
 - Panelists undergo extensive training (20-40 hours) to develop a consensus vocabulary (lexicon) to describe the aroma of fruity esters.
 - Reference standards (e.g., pure solutions of isoamyl acetate for "banana," hexanal for "green apple") are used to anchor the sensory terms.
- · Lexicon Development:
 - The panel, guided by a facilitator, is presented with amyl isobutyrate and other relevant fruity esters.
 - A comprehensive list of descriptive terms is generated and then refined to a final set of non-overlapping attributes.
- Sample Preparation and Evaluation:
 - Amyl isobutyrate is prepared at a concentration of 10 ppm in deionized, odorless water.
 - 15 mL of the solution is presented in identical, coded, odorless glass containers at room temperature (22 ± 1°C).
 - Evaluations are conducted in individual sensory booths under controlled lighting and ventilation.
- Data Collection and Analysis:
 - Panelists rate the intensity of each descriptor on a 15-cm unstructured line scale, anchored from "not perceived" to "very strong."
 - Data is collected from each panelist in triplicate.



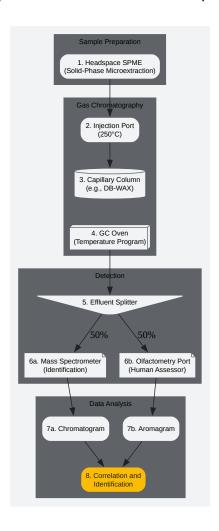
 The results are statistically analyzed using Analysis of Variance (ANOVA) to determine significant differences and generate a mean intensity profile, often visualized as a spiderweb plot.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To separate the volatile components of a sample containing amyl isobutyrate and identify which compounds are responsible for the perceived aroma.

The diagram below outlines a typical workflow for a GC-O experiment.



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Workflow for Gas Chromatography-Olfactometry.

Methodology:

Sample Preparation: The volatile compounds from a sample matrix containing amyl
isobutyrate are isolated. Solid-Phase Microextraction (SPME) is a common solvent-free
technique used for this purpose. A fiber coated with a stationary phase is exposed to the
headspace above the sample, adsorbing the volatile analytes.

Gas Chromatography:

- Injection: The SPME fiber is desorbed in the heated injection port of the gas chromatograph.
- Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through a capillary column (e.g., a polar DB-WAX or equivalent).
- Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps at 5°C/min to 220°C, and holds for 5 minutes.
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Detection:

- The effluent from the column is split between a chemical detector and an olfactometry port.
- Chemical Detector: A Mass Spectrometer (MS) is used to identify and quantify the separated compounds, generating a chromatogram.
- Olfactometry Port (ODP): A trained assessor sniffs the effluent from the heated transfer line and records the retention time and a descriptor for each detected odor, creating an aromagram.
- Data Analysis: The retention times and odor descriptors from the aromagram are correlated
 with the peaks on the chromatogram to identify the specific compounds responsible for each
 aroma note. Techniques like Aroma Extract Dilution Analysis (AEDA) may be employed,
 where the sample is serially diluted and re-analyzed to determine the most potent odorants.



Conclusion

Amyl isobutyrate is a key aroma chemical with a well-defined fruity olfactory profile. Its perception is governed by the canonical G-protein coupled receptor signaling pathway. The quantitative and qualitative characterization of its aroma is achieved through rigorous, standardized methodologies such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry. This guide provides the foundational technical information necessary for researchers and developers to effectively utilize and evaluate amyl isobutyrate in sensory-driven applications.

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